BenchChemオンラインストアへようこそ!

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Medicinal chemistry cross-coupling structure-activity relationship

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9; molecular formula C₁₂H₁₃BrN₂O₃; molecular weight 313.15 g/mol) is a Boc-protected 3-amino-6-bromobenzo[d]isoxazole building block. The compound features a bromine atom at the 6-position of the fused benzo[d]isoxazole ring system and a tert-butyl carbamate protecting group at the 3-amino position.

Molecular Formula C12H13BrN2O3
Molecular Weight 313.15 g/mol
CAS No. 1214899-76-9
Cat. No. B1526057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate
CAS1214899-76-9
Molecular FormulaC12H13BrN2O3
Molecular Weight313.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NOC2=C1C=CC(=C2)Br
InChIInChI=1S/C12H13BrN2O3/c1-12(2,3)17-11(16)14-10-8-5-4-7(13)6-9(8)18-15-10/h4-6H,1-3H3,(H,14,15,16)
InChIKeyJGRNGGQZMWBZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9): Structural Identity, Procurement Specifications, and Comparator Framework


Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9; molecular formula C₁₂H₁₃BrN₂O₃; molecular weight 313.15 g/mol) is a Boc-protected 3-amino-6-bromobenzo[d]isoxazole building block. The compound features a bromine atom at the 6-position of the fused benzo[d]isoxazole ring system and a tert-butyl carbamate protecting group at the 3-amino position . As a synthetic intermediate, it serves as a masked form of 6-bromobenzo[d]isoxazol-3-amine (CAS 177995-39-0) , enabling selective deprotection and subsequent functionalisation in multi-step medicinal chemistry campaigns. The closest structural comparators are the 5-bromo positional isomer (CAS 1214899-79-2) , the non-brominated Boc-protected scaffold, and alternative halogen-substituted benzo[d]isoxazol-3-ylcarbamates. This compound is commercially available from multiple suppliers at ≥97% purity, with documented lot-specific analytical characterisation including NMR, HPLC, and GC .

Why Generic Substitution of Tert-Butyl 6-Bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9) Fails: Regiochemical and Protecting-Group Determinants of Synthetic Utility


Substituting CAS 1214899-76-9 with a closely related analog, such as the 5-bromo isomer (CAS 1214899-79-2) , an unprotected amine (CAS 177995-39-0), or a different halogenated variant, introduces regiochemical, electronic, and protecting-group mismatches that propagate through a synthetic sequence. The 6-bromo substitution pattern positions the halogen para to the isoxazole oxygen, generating a distinct electronic profile and steric environment at the reactive site relative to the 5-bromo isomer, where bromine is situated para to the isoxazole nitrogen. This positional difference alters cross-coupling reactivity and downstream SAR, as the benzo[d]isoxazole core's electron-withdrawing character modulates oxidative addition rates at palladium centres . The Boc protecting group confers orthogonality in multi-step syntheses; using the free amine (CAS 177995-39-0) instead would necessitate re-protection, adding steps and potentially introducing competing reaction pathways on the unprotected isoxazole amine . These non-interchangeable structural features directly affect synthetic efficiency, intermediate stability, and the fidelity of the final target molecule, as demonstrated by the compound's documented deployment as a specific intermediate in rapamycin-analog mTOR inhibitor patents [1].

Quantitative Evidence Guide for Tert-Butyl 6-Bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9): Comparator-Based Differentiation Data for Procurement Decisions


Bromine Regiochemistry: Comparing 6-Bromo vs. 5-Bromo Boc-Protected Benzo[d]isoxazol-3-ylcarbamate Isomers for Synthetic Site Selectivity

The 6-bromo isomer (CAS 1214899-76-9) places bromine at the 6-position of the benzo[d]isoxazole scaffold (para to the isoxazole oxygen), whereas the 5-bromo isomer (CAS 1214899-79-2) positions bromine at the 5-position (para to the isoxazole nitrogen) . These two regioisomers share an identical molecular formula (C₁₂H₁₃BrN₂O₃) and molecular weight (313.15 g/mol), and cannot be distinguished by mass spectrometry alone; unambiguous identification requires ¹H NMR or HPLC retention-time comparison. The position of the bromine atom dictates the electronic environment of the carbon bearing the halogen, directly affecting its reactivity in palladium-catalysed cross-coupling reactions. The 6-position of the benzo[d]isoxazole system has been specifically exploited for Suzuki–Miyaura coupling to install aryl and heteroaryl substituents in kinase inhibitor medicinal chemistry programmes . The 5-bromo isomer presents a different electronic landscape that does not map directly onto the same coupling conditions and downstream biological SAR .

Medicinal chemistry cross-coupling structure-activity relationship

Privileged Intermediate Status: Patent-Documented Use of CAS 1214899-76-9 in Rapamycin-Analog mTOR Inhibitor Synthesis

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9) is explicitly referenced in patent literature describing rapamycin analogues as mTOR inhibitors [1]. The patent context demonstrates that the benzo[d]isoxazole scaffold bearing a bromine at the 6-position is a structurally defined component of the claimed mTOR inhibitor pharmacophore. The Boc-protected form serves as the direct penultimate intermediate, enabling clean deprotection to the free amine followed by coupling to the rapamycin core. In contrast, the 5-bromo isomer (CAS 1214899-79-2) is not cited in this patent class, and general-purpose brominated heterocycles lack documented integration into the rapamycin-mTOR chemical space. This patent-grounded evidence provides a documented synthetic trajectory linking CAS 1214899-76-9 to a clinically and commercially significant target class, whereas alternative building blocks lack equivalent documentation.

mTOR inhibitors rapamycin analogues oncology immunosuppression

Vendor-Certified Purity Specifications: 97–98% Purity with Multi-Method Analytical Characterisation for CAS 1214899-76-9

Multiple independent vendors supply CAS 1214899-76-9 at standard purities of 97% (Bidepharm, BLD Pharmatech) and 98% (Leyan) . The 97% purity specification is accompanied by batch-specific QC characterisation including NMR, HPLC, and GC , and the compound is provided as a solid with recommended storage at 2–8 °C sealed in dry conditions . In comparison, the 5-bromo isomer (CAS 1214899-79-2) is typically offered at 95% purity by common suppliers , representing a minimum 2% absolute purity differential relative to the 97% specification of CAS 1214899-76-9. This purity gap is meaningful for multi-step synthesis where intermediate purity directly affects cumulative yield and purity of downstream products.

quality control purity specification procurement

Physicochemical Property Profile: Predicted logP, Density, and Boiling Point Parameters for Handling and Formulation Planning

Predicted physicochemical parameters for CAS 1214899-76-9 include density 1.5 ± 0.1 g/cm³, boiling point 368.6 ± 22.0 °C at 760 mmHg, vapour pressure 0.0 ± 0.8 mmHg at 25 °C, enthalpy of vaporization 61.5 ± 3.0 kJ/mol, flash point 176.7 ± 22.3 °C, refractive index 1.621, and ACD/LogP 2.71 . These predicted values are consistent with the solid physical form at ambient temperature and the recommended storage condition of 2–8 °C in a dry, sealed environment . The relatively low logP of ~2.7 and moderate polar surface area (~64 Ų) distinguish this building block from more lipophilic brominated heterocycles, informing solvent selection for reaction setup and chromatographic purification.

physicochemical properties storage handling

Best Research and Industrial Application Scenarios for Tert-Butyl 6-Bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9)


Medicinal Chemistry: Kinase and BET Bromodomain Inhibitor Discovery Requiring 6-Bromo Benzo[d]isoxazole Building Blocks

The 6-bromobenzo[d]isoxazole scaffold is a validated core structure in kinase inhibitor and BET bromodomain inhibitor [1] drug discovery programmes. CAS 1214899-76-9 provides a Boc-protected 3-amino group and a 6-bromo handle for Suzuki–Miyaura cross-coupling, enabling sequential functionalisation at two distinct vectors. The 6-bromo position is the documented site for palladium-catalysed coupling to install aryl or heteroaryl substituents in this scaffold class . The Boc protecting group allows orthogonal deprotection under acidic conditions (TFA or HCl) without affecting the newly installed coupling product. This dual-functional handle architecture—orthogonal protecting group plus cross-coupling site—is the key synthetic design element that makes CAS 1214899-76-9 specifically suited for library synthesis around the benzo[d]isoxazole core, compared to unprotected or alternatively substituted analogs that would require re-protection or lack the appropriate coupling vector.

mTOR Inhibitor Discovery: Rapamycin Analogue Synthesis Using Patent-Validated Intermediates

CAS 1214899-76-9 has patent-documented precedent as a synthetic intermediate in the preparation of rapamycin analogues that function as mTOR inhibitors [2]. For research groups engaged in mTOR pathway targeting—relevant to oncology, immunology, and aging-related disease indications—this building block offers a documented synthetic entry point into the rapamycin chemical space. The Boc group is cleaved to liberate the 3-amino function, which is subsequently coupled to the rapamycin macrocyclic core. Using the identical CAS-numbered intermediate referenced in the patent ensures fidelity to the disclosed synthetic route and facilitates reproducibility of the patent-described compounds for biological evaluation or SAR expansion.

Multi-Step Synthesis Requiring High-Purity Building Blocks with Lot-Specific Analytical Traceability

For process chemistry groups or medicinal chemistry laboratories executing multi-step synthetic sequences where intermediate purity directly governs final product yield and purity, CAS 1214899-76-9 is supplied at 97–98% purity with batch-specific QC characterisation including NMR, HPLC, and GC . This analytical package provides the traceability and documentation required for GLP-adjacent workflows and publication-quality synthetic procedures. The 2–3% purity advantage over the typical 95% specification of the 5-bromo isomer translates into reduced purification burden at each downstream step, directly contributing to higher cumulative yields and more reliable reaction outcomes in long linear syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.